molecular formula C19H17N3OS2 B3459546 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B3459546
M. Wt: 367.5 g/mol
InChI Key: JHDUVECQTAFHCY-UHFFFAOYSA-N
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Description

The compound “5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine” is a complex organic molecule. It consists of a 5-methyl-1,3,4-thiadiazol-2-yl group, a dibenzo[b,f]azepine group, and an acetyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N4 - (5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituent parts. The 5-methyl-1,3,4-thiadiazol-2-yl group is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The dibenzo[b,f]azepine group is a tricyclic structure with a seven-membered ring .

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-13-20-21-19(25-13)24-12-18(23)22-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUVECQTAFHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 2
Reactant of Route 2
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 3
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 4
Reactant of Route 4
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 5
Reactant of Route 5
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine
Reactant of Route 6
Reactant of Route 6
5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine

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